

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyphenylacetamide

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetamide

Cat. No.: B194378

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Abstract

This technical guide provides a comprehensive overview of the core chemical properties of **4-Hydroxyphenylacetamide** (CAS No: 17194-82-0), a key intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol. This document collates essential physicochemical data, detailed experimental protocols for its characterization, and a visual representation of its role in a significant synthetic pathway. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

4-Hydroxyphenylacetamide is a beige, fine crystalline powder at room temperature.^{[1][2]} Its chemical structure consists of a phenyl ring substituted with a hydroxyl group and an acetamide group at the para position.

Identifiers and Descriptors

Property	Value	Source(s)
IUPAC Name	2-(4-hydroxyphenyl)acetamide	[3]
CAS Number	17194-82-0	[1][4][5]
Molecular Formula	C ₈ H ₉ NO ₂	[1][4]
Molecular Weight	151.16 g/mol	[1][4][5]
SMILES	NC(=O)Cc1ccc(O)cc1	[5][6]
InChI Key	YBPAYPRLUDCSEY-UHFFFAOYSA-N	[1][5][6]

Physicochemical Data

Property	Value	Notes	Source(s)
Melting Point	176-178 °C	(lit.)	[1][5][7]
Boiling Point	273.17 °C	(rough estimate)	[1]
Density	1.2023 g/cm ³	(rough estimate)	[1]
Water Solubility	Soluble	[1]	
Solubility	DMSO (Slightly), Methanol (Slightly)	[1][2]	
pKa	9.99 ± 0.26	(Predicted)	[1][2]
logP	0.45	(Predicted)	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **4-Hydroxyphenylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Spectra for **4-Hydroxyphenylacetamide** are available and can be used to confirm the presence of protons in different chemical environments.[8]

Infrared (IR) Spectroscopy

- FT-IR: The IR spectrum reveals the presence of key functional groups such as the hydroxyl (-OH), amide (-CONH₂), and the aromatic ring.[9]

Mass Spectrometry (MS)

- Mass Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Synthesis and Reactivity

4-Hydroxyphenylacetamide is a versatile intermediate in organic synthesis.

Synthesis

Several methods for the synthesis of **4-Hydroxyphenylacetamide** have been reported, including:

- Amidation of p-hydroxyphenylacetate.
- From p-hydroxyphenylacetonitrile.
- From p-hydroxyacetophenone.

A detailed synthetic route involves the reaction of 4-hydroxybenzyl cyanide with a platinum complex in ethanol and water, heated under reflux for 18 hours, resulting in a 98% yield of **4-hydroxyphenylacetamide**. [10]

Reactivity and Use in Synthesis

The primary utility of **4-Hydroxyphenylacetamide** in drug development is as a precursor for the synthesis of Atenolol.[1][2] It serves as the starting material which is subsequently modified to introduce the aminopropanol side chain characteristic of many beta-blockers.

Experimental Protocols

The following are generalized protocols for the characterization and synthesis of **4-Hydroxyphenylacetamide**.

Spectroscopic Characterization

- **Sample Preparation:** Dissolve approximately 5-25 mg of **4-Hydroxyphenylacetamide** in a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube to a final volume of about 0.6-0.7 mL. Ensure the sample is fully dissolved.
- **Data Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak.
- **Sample Preparation:** Grind a small amount (1-2 mg) of **4-Hydroxyphenylacetamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
- **Sample Introduction:** Introduce a small amount of the solid **4-Hydroxyphenylacetamide** sample directly into the ion source of the mass spectrometer using a direct insertion probe.
- **Ionization:** Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

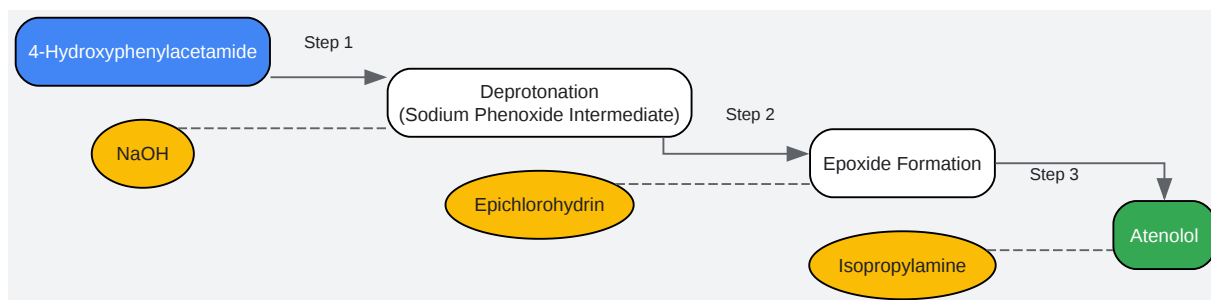
Synthesis of Atenolol from 4-Hydroxyphenylacetamide

This protocol outlines a key synthetic application of **4-Hydroxyphenylacetamide**.

- Deprotonation: Dissolve **4-Hydroxyphenylacetamide** in a suitable solvent and treat it with a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.
- Epoxidation: React the resulting phenoxide with epichlorohydrin. This reaction leads to the formation of an epoxide intermediate.
- Amination: Open the epoxide ring by reacting it with isopropylamine. This step introduces the characteristic side chain of Atenolol.
- Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include extraction and washing, followed by purification of the crude product, typically by recrystallization, to yield pure Atenolol.

Visualized Workflow: Synthesis of Atenolol

The following diagram illustrates the synthetic pathway from **4-Hydroxyphenylacetamide** to Atenolol.



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Caption: Synthetic pathway of Atenolol from **4-Hydroxyphenylacetamide**.

Safety Information

4-Hydroxyphenylacetamide is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[5] It is a combustible solid.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Hydroxyphenylacetamide is a well-characterized compound with established physical and chemical properties. Its primary significance lies in its role as a crucial building block in the pharmaceutical industry, particularly for the synthesis of Atenolol. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important chemical intermediate.

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